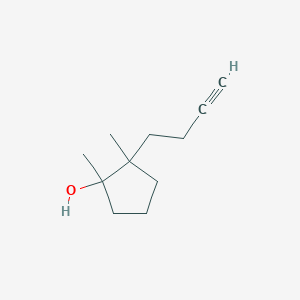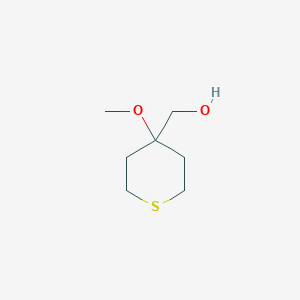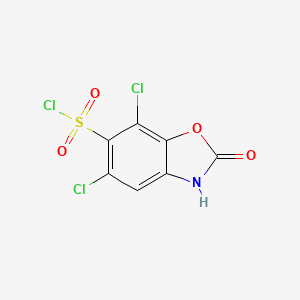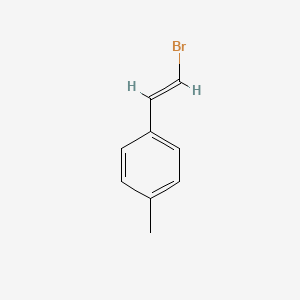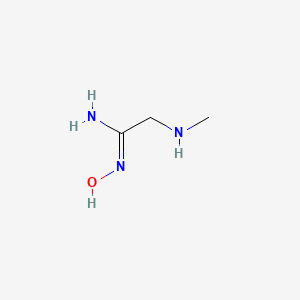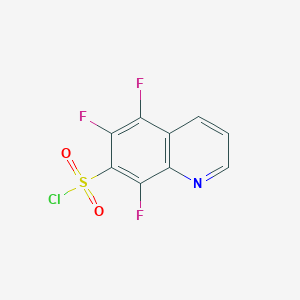
5,6,8-Trifluoroquinoline-7-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,8-Trifluoroquinoline-7-sulfonyl chloride is a fluorinated quinoline derivative. This compound is characterized by the presence of three fluorine atoms at positions 5, 6, and 8 on the quinoline ring, and a sulfonyl chloride group at position 7. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trifluoroquinoline-7-sulfonyl chloride typically involves the fluorination of quinoline derivatives followed by sulfonylation. One common method includes the nucleophilic substitution of halogen atoms on quinoline with fluorine atoms. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The sulfonylation step is typically carried out using chlorosulfonic acid or sulfuryl chloride in the presence of a suitable solvent .
化学反应分析
Types of Reactions
5,6,8-Trifluoroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The quinoline ring can undergo oxidation or reduction reactions, altering its electronic properties.
Cross-coupling reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, oxidized or reduced quinoline compounds, and various cross-coupled products .
科学研究应用
5,6,8-Trifluoroquinoline-7-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
作用机制
The mechanism of action of 5,6,8-Trifluoroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrafluoroquinoline: A fully fluorinated quinoline derivative with similar chemical properties.
5,7,8-Trifluoroquinoline: Lacks the sulfonyl chloride group but shares the trifluorinated quinoline structure.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Contains an additional trifluoromethyl group, enhancing its chemical reactivity.
Uniqueness
5,6,8-Trifluoroquinoline-7-sulfonyl chloride is unique due to the presence of both the trifluorinated quinoline ring and the reactive sulfonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C9H3ClF3NO2S |
|---|---|
分子量 |
281.64 g/mol |
IUPAC 名称 |
5,6,8-trifluoroquinoline-7-sulfonyl chloride |
InChI |
InChI=1S/C9H3ClF3NO2S/c10-17(15,16)9-6(12)5(11)4-2-1-3-14-8(4)7(9)13/h1-3H |
InChI 键 |
SJVWPXJYUJLAHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C(=C2F)F)S(=O)(=O)Cl)F)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)

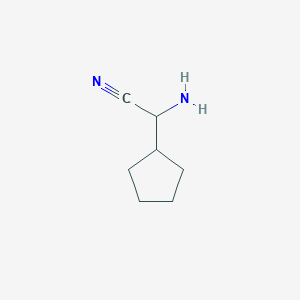


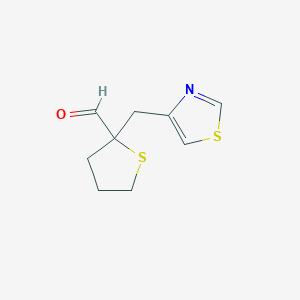
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
